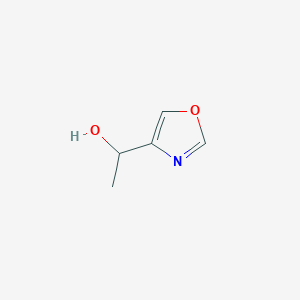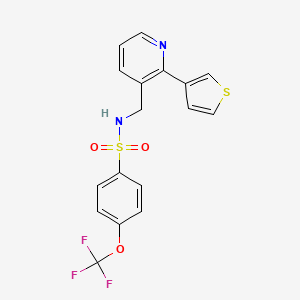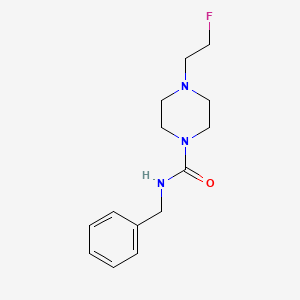
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a piperidine, thiadiazole, and indole ring.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, which include compounds related to the chemical structure of interest, demonstrated potential anti-inflammatory and antibacterial activities. These compounds were found to have promising in vivo anti-inflammatory and in vitro antibacterial properties, suggesting their utility in therapeutic applications. The environmental friendliness of the microwave irradiation method, along with its efficiency, makes this approach significant for future drug development processes (Ravula et al., 2016).
Antimicrobial and Antifungal Applications
- Research into azole derivatives, starting from furan-2-carbohydrazide, led to the creation of new compounds with demonstrated antimicrobial activities. Among these, derivatives incorporating piperidine, piperazine, morpholine, or thiomorpholine showed varied activity against tested microorganisms, indicating their potential as antimicrobial and antifungal agents (Başoğlu et al., 2013).
Antitubercular and Anti-Tuberculosis Agents
- A series of tetrahydropyrimidine–isatin hybrids were synthesized and characterized, showing significant antibacterial, antifungal, and anti-tubercular activity. This research signifies the chemical compound's role in combating tuberculosis, a major global health issue (Akhaja & Raval, 2012).
Corrosion Inhibition
- Organic inhibitors based on the furan-2-yl methanone derivatives have been investigated for their potential to inhibit the corrosion of mild steel in acidic mediums. These studies reveal the compound's utility in extending the life of metals by forming protective layers against corrosion, thereby indicating its industrial application in protecting infrastructures (Singaravelu et al., 2022).
Analytical and Spectral Studies
- The furan ring-containing organic ligands, including the compound of interest, have been synthesized and characterized for their potential applications. These studies focus on understanding the chemical properties and reactivity of such compounds, providing a foundation for further pharmaceutical and material science research (Patel, 2020).
properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-20(16-12-14-4-1-2-5-15(14)21-16)24-9-7-13(8-10-24)18-22-23-19(27-18)17-6-3-11-26-17/h1-6,11-13,21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXPUGIEAUOSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)

![N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2758078.png)




![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2758087.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2758091.png)
![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)